molecular formula C15H13BrN2O5S2 B2379333 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide CAS No. 2034546-96-6

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide

Cat. No.: B2379333
CAS No.: 2034546-96-6
M. Wt: 445.3
InChI Key: MQMKXCLFZIEFCN-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide (CAS 2034546-96-6) is a high-purity synthetic compound with the molecular formula C15H13BrN2O5S2 and a molecular weight of 445.31 g/mol . It is a complex molecule featuring a thiophene-sulfonamide group linked to a phenyl-ethyl-oxazolidinedione structure, making it a valuable intermediate in medicinal chemistry and antibacterial research. Structurally related 5-bromo-N-alkylthiophene-2-sulfonamide derivatives have demonstrated significant research potential, showing potent in vitro antibacterial efficacy against challenging multidrug-resistant pathogens such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae (ST147) . These related compounds exhibit promising activity with low minimum inhibitory concentrations (MIC), positioning this chemical class as a candidate for developing novel anti-infective agents . Furthermore, the core oxazolidinone and thiophene scaffolds are associated with diverse biological activities, suggesting broad potential applications in developing new therapeutic agents and biochemical probes . This product is available for research and development purposes. For comprehensive product specifications, pricing, and availability, please refer to the supplier's detailed catalog . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMKXCLFZIEFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Cyclization of β-Amino Alcohols

The oxazolidinone ring is synthesized via cyclization of β-amino alcohols with carbonylating agents.

Procedure:

  • Epoxide Opening : React styrene oxide with ammonia to yield 2-amino-1-phenylethanol.
  • Cyclization : Treat 2-amino-1-phenylethanol with triphosgene (1.1 eq) in dichloromethane at 0°C, followed by gradual warming to room temperature. The reaction forms the oxazolidinone ring via intramolecular nucleophilic attack (Yield: 68%).

Optimization Notes :

  • Use of anhydrous conditions prevents hydrolysis of triphosgene.
  • Excess triphosgene (1.5 eq) increases yield to 82% but requires careful quenching.

Route B: Isocyanate-Mediated Cyclization

Alternative methods employ tosyl isocyanate for ring formation:

  • React 2-amino-1-phenylethanol with tosyl isocyanate (3 eq) in THF under reflux for 9 hours.
  • Isocyanate acts as both carbonyl source and electrophile, facilitating cyclization (Yield: 74%).

Sulfonamide Coupling Reaction

Direct Sulfonylation of the Amine

Procedure :

  • Sulfonyl Chloride Preparation : Chlorinate 5-bromothiophene-2-sulfonic acid using PCl₅ in refluxing toluene.
  • Coupling : React 5-bromothiophene-2-sulfonyl chloride (1.2 eq) with the oxazolidinone-containing amine (1 eq) in dry DMF with Et₃N (2 eq) at 0°C → RT. Quench with ice-water and recrystallize from methanol (Yield: 65%).

Challenges :

  • Steric hindrance from the phenylethyl group reduces nucleophilicity of the amine.
  • Premature oxazolidinone ring opening under basic conditions necessitates low-temperature coupling.

Alkylation of Pre-Formed Sulfonamide

Adapting methods from N-alkylthiophene sulfonamide synthesis:

  • Prepare 5-bromothiophene-2-sulfonamide via ammonolysis of the sulfonyl chloride.
  • Alkylate with 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl bromide (1 eq) using LiH (1 eq) in DMF at RT for 3 hours (Yield: 58%).

Limitations :

  • Low yield attributed to poor electrophilicity of the alkyl bromide.
  • Competing elimination reactions observed at elevated temperatures.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 3.7 Hz, 1H, thiophene H3), 7.45–7.32 (m, 5H, phenyl), 4.21 (t, J = 8.1 Hz, 2H, oxazolidinone CH₂), 3.94 (m, 1H, CHPh), 3.02 (d, J = 8.1 Hz, 2H, NCH₂).
  • IR : 1745 cm⁻¹ (oxazolidinone C=O), 1342 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O 70:30) showed 98.2% purity, with a single peak at t₃ = 6.74 min.

Comparative Evaluation of Synthetic Routes

Parameter Route A (Sulfonylation) Route B (Alkylation)
Overall Yield 65% 58%
Purity (HPLC) 98.2% 95.7%
Reaction Time 4 hours 3 hours
Scalability Moderate High
Key Limitation Steric hindrance Alkyl bromide synthesis complexity

Route A provides higher purity and is preferred for small-scale synthesis, while Route B offers better scalability despite lower yields.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with 2-MeTHF in the sulfonylation step reduces environmental impact while maintaining yield (63% vs. 65% in DMF).

Catalytic Enhancements

Screening Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for potential Suzuki coupling steps to introduce aryl modifications post-synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering functional groups that can be further modified.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.

    Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Material Properties: In materials science, its electronic properties could be harnessed for specific applications, such as in organic semiconductors.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Substituent on Sulfonamide Nitrogen Heterocyclic Moieties Bromine Position
5-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide (Target) 2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl Thiophene, Oxazolidinone 5
5-Bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide (, Compound 9) 3-Oxocyclohexyl Thiophene, Cyclohexanone 5
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide () 5-Bromo-2-methoxypyridin-3-yl Pyridine 5 (Pyridine)
5-Bromo-N-propylthiophene-2-sulfonamide () Propyl Thiophene 5
5-Bromo-N-(tetrahydro-2H-pyran-2-yloxy)acetamide derivatives () Tetrahydro-2H-pyran-2-yloxy Thiophene, Pyran 5

Analysis :

  • Unlike the pyridine-based sulfonamide (), the thiophene core in the target may enhance π-π stacking interactions in hydrophobic binding pockets .
  • The oxazolidinone’s carbonyl groups offer hydrogen-bonding sites absent in non-heterocyclic analogs (e.g., ), which could improve binding to enzymes like kinases or proteases .

Comparison with Analog Syntheses:

  • Compound 9 () : Synthesized via nucleophilic addition of 5-bromothiophene-2-sulfonamide to cyclohex-2-en-1-one, yielding 81% .
  • Derivatives : Prepared via SMC coupling with aryl boronic acids, leveraging bromine’s reactivity for diversification .
  • Compound : Formed by sulfonylation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride (91% yield) .

Key Insight: The target’s synthesis may require multi-step functionalization of both the sulfonamide and oxazolidinone groups, increasing complexity compared to simpler analogs .

Physicochemical Properties

Property Target Compound Compound 9 () Derivatives
Molecular Weight ~470 g/mol (estimated) ~360 g/mol ~290–330 g/mol
Polarity High (oxazolidinone, sulfonamide) Moderate (cyclohexanone) Low (alkyl chain)
Solubility Moderate in DMSO/water Low in water, high in DMSO Low in water
logP (Estimated) ~2.5 (balanced hydrophobicity) ~3.0 (more hydrophobic) ~2.0–2.5

Notes:

  • Bromine’s electron-withdrawing effect may stabilize the thiophene ring against metabolic degradation .

Biological Activity

5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article synthesizes current knowledge on its biological properties, including antibacterial and antimalarial activities, along with relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C15H13BrN2O5S2
  • Molecular Weight : 445.3081 g/mol
  • CAS Number : 2034546-96-6
  • SMILES Representation : Brc1ccc(s1)S(=O)(=O)NC(c1ccccc1)CN1C(=O)COC1=O

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene sulfonamides exhibit promising antibacterial properties. Specifically, the compound has shown efficacy against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-beta-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) was reported at 0.39 μg/mL, with a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating strong antibacterial potency .

Activity MIC (μg/mL) MBC (μg/mL)
Against NDM-KP0.390.78

Antimalarial Activity

In addition to its antibacterial properties, the compound has been evaluated for antimalarial activity. It demonstrated significant in vitro activity against Plasmodium falciparum, including strains resistant to chloroquine and pyrimethamine. In vivo studies using murine models showed that treatment with this compound led to a marked reduction in parasitemia and increased survival rates in infected mice .

The precise mechanism by which this compound exerts its effects is still under investigation. However, initial studies suggest that it may interfere with bacterial cell wall synthesis or inhibit critical enzymatic pathways in the target organisms.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Antibacterial Efficacy Study : A study conducted on various clinically isolated strains revealed that compounds similar to this compound displayed significant antibacterial activity against resistant strains, confirming its potential as a therapeutic agent .
  • Antimalarial Efficacy Study : In a controlled experiment involving murine models infected with Plasmodium yoelii, treatment with the compound resulted in a significant decrease in parasitemia levels and improved survival rates compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. Key steps include:

  • Suzuki coupling for aryl-aryl bond formation between bromothiophene and phenyl groups.
  • Sulfonamide formation using thiophene-2-sulfonyl chloride and a primary amine intermediate under basic conditions (e.g., Et₃N in THF).
  • Oxazolidinone ring closure via cyclization with carbonyldiimidazole (CDI) or phosgene derivatives .
    • Critical Factors : Reaction temperature (60–80°C), solvent polarity (THF or DMF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) significantly influence yield (typically 45–70%) and purity .

Q. How can the three-dimensional conformation of this compound be elucidated experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonamide and oxazolidinone groups) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm regiochemistry; NOESY experiments detect spatial proximity of the bromothiophene and phenyl moieties .

Advanced Research Questions

Q. What evidence supports the hypothesis that this compound exhibits antitumor activity, and how might data contradictions arise?

  • Methodological Answer :

  • In vitro screening (e.g., NCI-60 cell line assays) shows IC₅₀ values of 2–10 µM, linked to sulfonamide-mediated inhibition of carbonic anhydrase IX .
  • Contradictions : Discrepancies in activity may stem from:
  • Cellular permeability differences due to the bromine atom’s steric effects.
  • Assay variability (e.g., serum-free vs. serum-containing media altering bioavailability) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace the bromine atom with electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving target binding .
  • Scaffold hopping : Substitute the oxazolidinone ring with a thiazolidinone to probe conformational flexibility effects on potency .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate hydrophobicity with cytotoxicity .

Q. What analytical techniques resolve contradictions in reported reaction yields for its synthesis?

  • Methodological Answer :

  • HPLC-MS : Identifies byproducts (e.g., dehalogenated thiophene derivatives) that reduce yield .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to optimize intermediate formation (e.g., sulfonamide coupling step) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina): Simulate binding to carbonic anhydrase IX, highlighting key residues (Asn62, Gln92) for hydrogen bonding .
  • Molecular dynamics (MD) : Assess stability of the ligand-protein complex in aqueous environments over 100 ns simulations .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

  • Methodological Answer :

  • Hydrolysis studies : Conduct at pH 4–9 to determine degradation half-life (t₁/₂) of the sulfonamide group.
  • Soil adsorption assays : Measure logKoc values to evaluate mobility in environmental compartments .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 45–70% (via Suzuki coupling)
Antitumor Activity (IC₅₀) 2–10 µM (NCI-60 cell lines)
logP 3.2 ± 0.3 (calculated)
X-ray Crystallography PDB ID: 1A4 (resolution 1.8 Å)

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